molecular formula C20H15ClFNO3S B300526 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300526
M. Wt: 403.9 g/mol
InChI Key: XQGUOITYCJXRHP-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as TZD, is a compound that has been extensively studied for its therapeutic potential in treating various diseases. It belongs to the class of thiazolidinediones and has shown promising results in treating diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione binds to PPARγ and activates it, leading to the upregulation of genes involved in glucose uptake and metabolism. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione also inhibits the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake in diabetic patients. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-oxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and relatively easy to synthesize. However, one of the limitations of using 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is that it has been found to have off-target effects and can activate other nuclear receptors besides PPARγ. This can lead to unwanted side effects and limit its therapeutic potential.

Future Directions

There are several future directions for research on 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective PPARγ agonists that have fewer off-target effects. Another area of research is the use of 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other drugs to enhance its therapeutic potential. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-cancer properties, and future research could focus on its use in treating different types of cancer. Finally, 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-oxidant properties, and future research could focus on its potential use in treating diseases associated with oxidative stress.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzylamine with 5-[4-(allyloxy)benzylidene]-2,4-thiazolidinedione in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a product. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in treating various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Inflammation is a key factor in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose uptake in diabetic patients.

properties

Product Name

5-[4-(Allyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H15ClFNO3S

Molecular Weight

403.9 g/mol

IUPAC Name

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H15ClFNO3S/c1-2-10-26-14-8-6-13(7-9-14)11-18-19(24)23(20(25)27-18)12-15-16(21)4-3-5-17(15)22/h2-9,11H,1,10,12H2/b18-11+

InChI Key

XQGUOITYCJXRHP-WOJGMQOQSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F

SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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